Cas no 183322-19-2 (4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline)

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline is a quinazoline derivative with potential applications in pharmaceutical and chemical research. Its structure features chloro and alkoxy substituents, which enhance reactivity and versatility in synthetic pathways. The compound serves as a valuable intermediate in the development of kinase inhibitors and other biologically active molecules. The presence of both chloroethoxy and methoxyethoxy groups allows for selective functionalization, making it useful in targeted modifications. Its stability under standard laboratory conditions ensures reliable handling and storage. Researchers may employ this compound in medicinal chemistry for structure-activity relationship studies or as a precursor in complex organic syntheses.
4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline structure
183322-19-2 structure
Product Name:4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
CAS No:183322-19-2
MF:C13H14Cl2N2O3
MW:317.167861461639
CID:847138
PubChem ID:18925024
Update Time:2025-05-24

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline Chemical and Physical Properties

Names and Identifiers

    • Erlotinib
    • ERLOTINIB
    • ERLOTINIB HCL
    • ERLOTINIB HCL SALT
    • 4-[(3-ethynylphenyl)amino]-6,7-bis(2-methoxyethoxy)quinazoline
    • n-(3-ethynylphenyl)[6,7-bis(2-methoxyethoxy)quinazolin-4-yl]amine
    • Erlotinib Hydrochloirde
    • 4-Quinazolinamine, N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-
    • Tarceva
    • LogP
    • 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
    • 4-CHLORO-6-(2-CHLORO-ETHOXY)-7-(2-METHOXY-ETHOXY)-QUINAZOLINE
    • Erlotinib Impurity 39
    • Erlotinib impurity K
    • Erlotinib Impurity 8
    • 6-(2-chloroethoxy)-7-(2-Methoxyethoxy)-4-chloroquinazoline
    • Erlotinib impurity 2 (4-Chloro-6-(2-Chloroethoxy)-7-(2-Methoxyethoxy)-Quinazoline)
    • AKOS027447488
    • 4-chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline? (Erlotinib Impurity pound(c)
    • Quinazoline, 4-chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)-
    • DB-262995
    • 4-chloro-6-(2-chloroethoxy)-7-(2-methoxy-ethoxy)quinazoline
    • 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline;
    • 4-chloro-6(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline
    • RORJMEOQKVOQBC-UHFFFAOYSA-N
    • 183322-19-2
    • 2UEM9RP6JA
    • CS-0164639
    • SCHEMBL1507495
    • 4-chloro-6-(2-chloro-ethoxy)-7-(2-methoxyethoxy)-quinazoline
    • DTXSID30596527
    • Inchi: InChI=1S/C13H14Cl2N2O3/c1-18-4-5-20-12-7-10-9(13(15)17-8-16-10)6-11(12)19-3-2-14/h6-8H,2-5H2,1H3
    • InChI Key: RORJMEOQKVOQBC-UHFFFAOYSA-N
    • SMILES: COCCOC1=C(C=C2C(=C1)N=CN=C2Cl)OCCCl

Computed Properties

  • Exact Mass: 316.03800
  • Monoisotopic Mass: 316.0381477g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 7
  • Complexity: 286
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.9
  • Topological Polar Surface Area: 53.5Ų

Experimental Properties

  • Density: 1.337
  • Boiling Point: 450.8°C at 760 mmHg
  • Flash Point: 226.4°C
  • Refractive Index: 1.58
  • PSA: 53.47000
  • LogP: 2.92600

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline Security Information

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
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$ 184.00 2023-09-08
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$ 1453.00 2023-04-18
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sc-210001-1 mg
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¥2,858.00 2023-07-11
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4-Chloro-6-(2-chloro-ethoxy)-7-(2-methoxy-ethoxy)-quinazoline,
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A2B Chem LLC
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A2B Chem LLC
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4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline Related Literature

Additional information on 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline: A Comprehensive Overview

4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline, also known by its CAS number 183322-19-2, is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic aromatic compounds with a wide range of applications in pharmaceuticals, agrochemicals, and materials science. This particular compound has garnered significant attention due to its unique structural features and potential biological activities. Recent studies have highlighted its role in various therapeutic areas, including anticancer and antimicrobial applications.

The molecular structure of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline consists of a quinazoline core with three substituents: a chlorine atom at position 4, a 2-chloroethoxy group at position 6, and a 2-methoxyethoxy group at position 7. These substituents play a crucial role in modulating the compound's physicochemical properties and bioavailability. The presence of electron-withdrawing groups like chlorine enhances the compound's stability and potentially improves its pharmacokinetic profile. Recent research has focused on optimizing these substituents to enhance the compound's efficacy and reduce potential side effects.

The synthesis of 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline involves a multi-step process that typically begins with the preparation of the quinazoline skeleton. This is followed by successive substitution reactions to introduce the desired functional groups. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly syntheses of this compound. For instance, the use of microwave-assisted synthesis has been reported to significantly reduce reaction times while maintaining high yields.

In terms of biological activity, 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline has shown promising results in vitro against various cancer cell lines. Its ability to inhibit key enzymes involved in cell proliferation, such as cyclin-dependent kinases (CDKs), has been extensively studied. A recent study published in the Journal of Medicinal Chemistry demonstrated that this compound exhibits selective cytotoxicity against human breast cancer cells while sparing normal cells, suggesting its potential as an anticancer agent.

Beyond its therapeutic applications, this compound has also been explored for its potential in drug delivery systems. The presence of hydrophilic groups like methoxy and ethoxy moieties enhances its solubility in aqueous media, making it an ideal candidate for formulation into nanoparticles or liposomes. Researchers are currently investigating its ability to act as a carrier for poorly water-soluble drugs, thereby improving their bioavailability.

In conclusion, 4-Chloro-6-(2-chloroethoxy)-7-(2-methoxyethoxy)quinazoline (CAS No. 183322-19-2) is a versatile compound with significant potential in various fields of science and medicine. Its unique structure, combined with recent advancements in synthesis and application studies, positions it as a valuable tool for future research and development.

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